molecular formula C8H12F2O2 B3039816 Ethyl 2,2-difluorohex-3-enoate CAS No. 1346523-54-3

Ethyl 2,2-difluorohex-3-enoate

Cat. No.: B3039816
CAS No.: 1346523-54-3
M. Wt: 178.18 g/mol
InChI Key: UZHFCFVURUPARR-AATRIKPKSA-N
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Description

Ethyl 2,2-difluorohex-3-enoate is an organic compound with the molecular formula C8H12F2O2 It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the second carbon of the hex-3-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluorohex-3-enoate typically involves the reaction of ethyl hex-3-enoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized for yield and purity, with careful control of temperature and reaction time to prevent side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 2,2-difluorohex-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry and its effects on molecular properties.

    Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that require fluorinated moieties for enhanced bioactivity and metabolic stability.

    Industry: this compound is used in the production of specialty chemicals and materials, where its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluorohex-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. In biological systems, it may modulate signaling pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Ethyl hex-3-enoate
  • Ethyl 2-fluorohex-3-enoate
  • Ethyl 2,2-dichlorohex-3-enoate

Comparison: Ethyl 2,2-difluorohex-3-enoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated or mono-fluorinated analogs. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications where enhanced stability and specific reactivity are required.

Properties

IUPAC Name

ethyl (E)-2,2-difluorohex-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHFCFVURUPARR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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